molecular formula C9H7IN2O2 B2837184 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2138293-79-3

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2837184
CAS No.: 2138293-79-3
M. Wt: 302.071
InChI Key: QKFQRFDSDFYXOB-UHFFFAOYSA-N
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Description

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 2138293-79-3) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This multifunctional compound features a carboxylic acid handle for amide coupling, a reactive iodine atom for metal-catalyzed cross-coupling reactions, and the privileged imidazo[1,2-a]pyridine scaffold known for diverse biological activity . Its primary research application is as a versatile building block for the synthesis of potential therapeutic agents. The structure serves as a core template for developing inhibitors of biologically significant targets. Notably, closely related imidazopyridine analogs are investigated as potent antagonists of the Neuropeptide S Receptor (NPSR), a target for treating sleep, anxiety, and addiction disorders . Furthermore, structurally similar phosphonocarboxylate compounds derived from this scaffold are potent inhibitors of Rab geranylgeranyl transferase (RGGT), presenting a potential strategy for anticancer drug development . The compound also exemplifies the imidazopyridine amide (IPA) pharmacophore, the basis for clinical-stage anti-tuberculosis agent Q203 (telacebec), which targets the mycobacterial electron transport chain . Researchers utilize this compound to explore new chemical space in hit-to-lead optimization campaigns. The molecular formula is C 9 H 7 IN 2 O 2 and it has a molecular weight of 302.07 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFQRFDSDFYXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various methods. One common approach involves the iodine-catalyzed condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This method is efficient and can be performed under ambient conditions using automated grindstone chemistry.

Chemical Reactions Analysis

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Research has indicated that 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits significant biological activity:

  • Antimicrobial Properties : It has shown potential as an anti-tuberculosis agent effective against both replicating and non-replicating bacterial cells. Its ability to interact with biological targets enhances its therapeutic potential against resistant strains of bacteria .
  • Enzyme Interaction Studies : The compound's binding affinity with various enzymes and receptors is being investigated to understand its mechanism of action. Preliminary findings suggest effective interactions with certain bacterial enzymes .

Applications in Research

The applications of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be categorized into several key areas:

  • Pharmaceutical Development
    • Serves as a crucial intermediate in synthesizing novel anti-cancer agents and other pharmaceuticals targeting infectious diseases .
  • Biological Research
    • Utilized in studies exploring the mechanisms of action of imidazole derivatives, aiding researchers in understanding their biological effects and therapeutic applications .
  • Material Science
    • Incorporated into advanced materials to enhance properties such as conductivity or stability, which are essential for developing electronic devices .
  • Agrochemicals
    • Investigated for potential use in formulating more effective pesticides or herbicides, contributing to improved agricultural practices .
  • Chemical Synthesis
    • Acts as a versatile building block in organic synthesis, enabling the creation of complex molecules with diverse functional groups .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of imidazo[1,2-a]pyridines to evaluate their biological activities. For instance:

  • A study demonstrated that modifications in the C6 position significantly impacted the compound's activity against Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation pathways critical for cancer cell proliferation .

These findings underscore the importance of structural variations in enhancing the pharmacological properties of imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents CAS RN Molecular Weight (g/mol) Melting Point (°C) Key References
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid Iodo (C3), Methyl (C7), COOH (C6) 374589-94-3 302.07 Not reported
Imidazo[1,2-a]pyridine-3-carboxylic acid COOH (C3) 6200-60-8 162.14 196–197
Imidazo[1,2-a]pyridine-6-carboxylic acid COOH (C6) 139022-25-6 162.14 250 (dec.)
Imidazo[1,2-a]pyridine-7-carboxylic acid COOH (C7) 648423-85-2 162.14 Not reported
2-Ethyl-7-(trifluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid Ethyl (C2), CF₃O (C7), COOH (C3) Not provided 275.1 (MS) Not reported

Key Observations:

  • Substituent Effects on Physical Properties: The position of the carboxylic acid group significantly impacts melting points. For example, the C3-carboxylic acid isomer (CAS 6200-60-8) melts at 196–197°C, while the C6 isomer (CAS 139022-25-6) decomposes at 250°C, suggesting stronger intermolecular interactions in the latter .
  • Iodine vs. Other Halogens: The iodine atom in the target compound increases its molecular weight and polarizability compared to non-halogenated analogs.

Derivatives with Ester and Acyl Substituents

Compounds in –2, such as ethyl esters and benzoyl derivatives, provide context for reactivity and solubility differences (Table 2).

Table 2: Ester and Acyl Derivatives

Compound Name (from –2) Substituents Melting Point (°C) Molecular Weight (g/mol)
8-(4-Chlorobenzoyl)-7-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylic acid ethyl ester (4pa) Ethyl ester, 4-Cl-benzoyl 217–219 379.83
6-Acetyl-8-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one (4ab) Acetyl, benzoyl 293–294 320.30
8-(4-Methoxybenzoyl)-7-oxo-2,3-dihydro-7H-oxazolo[3,2-a]pyridine-6-carboxylic acid ethyl ester (4ka) Ethyl ester, 4-MeO-benzoyl 171–172 412.12

Key Observations:

  • Ester vs. Acid Solubility: The target compound’s carboxylic acid group confers higher aqueous solubility compared to ester derivatives like 4pa or 4ka, which are more lipophilic .
  • Acyl Group Reactivity: Benzoyl/acetyl derivatives (e.g., 4ab) demonstrate the feasibility of introducing electrophilic groups at C8, suggesting that the target compound’s iodine at C3 could similarly allow for functionalization .

Functionalization Potential

The iodine substituent in the target compound enables cross-coupling reactions, contrasting with non-halogenated analogs. For example, 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2377606-33-0) contains a boronate ester for Suzuki-Miyaura couplings , whereas the iodine in the target compound could facilitate Sonogashira or Buchwald-Hartwig reactions.

Biological Activity

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by an iodine atom at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 6-position, contributes to its distinct chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C9H8N3O2
  • Molar Mass : Approximately 302.07 g/mol
  • Structural Features :
    • Iodine substitution enhances solubility and biological interaction potential.
    • Carboxylic acid group may facilitate interactions with biological targets.

Antimicrobial Properties

Research indicates that 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits significant antimicrobial activity. Notably, it has shown efficacy as an anti-tuberculosis agent against both replicating and non-replicating bacterial cells. The compound's ability to interact with bacterial enzymes enhances its therapeutic potential against resistant strains of bacteria.

The mechanism of action involves binding affinity to various biological targets such as enzymes and receptors. Preliminary studies suggest that this compound effectively interacts with specific bacterial enzymes, which may inhibit their function and contribute to its antimicrobial effects.

Study on Antitubercular Activity

A study evaluated the antitubercular activity of several imidazo[1,2-a]pyridine derivatives, including 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid. The results demonstrated a significant reduction in the viability of Mycobacterium tuberculosis strains when treated with this compound. The study highlighted that the presence of iodine at the 3-position was crucial for enhancing biological activity compared to similar compounds lacking this substitution .

Cytotoxicity Assay

In vitro cytotoxicity assays conducted on human cervical carcinoma HeLa cells revealed that 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits cytotoxic effects with an IC50 value indicating significant cell viability reduction at low concentrations. This suggests potential applications in cancer therapeutics alongside its antimicrobial properties .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3-Methylimidazo[1,2-a]pyridine-6-carboxylic acidMethyl group at 3-positionLacks iodine substitution
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidChlorine at 6-positionDifferent halogen substitution
5-Iodo-7-methylimidazo[1,2-a]pyridineIodine at 5-positionDifferent position of iodine

The presence of iodine at the 3-position combined with the carboxylic acid group at the 6-position enhances solubility and biological interaction potential compared to its analogs. This structural distinction contributes significantly to its enhanced antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid?

The compound can be synthesized via a one-pot tandem cyclization/iodination strategy using α-iodoketones and 2-aminopyridine derivatives. A typical protocol involves ethyl acetate as the solvent and tert-butyl hydroperoxide (TBHP) as an oxidant, which facilitates both cyclization and iodine incorporation without requiring metal catalysts. Post-synthesis, the carboxylic acid group can be introduced via hydrolysis of a pre-functionalized ester intermediate .

Q. How should researchers purify and characterize this compound?

  • Purification : Use column chromatography with a gradient of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation.
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (focusing on iodinated aromatic protons at δ 7.8–8.5 ppm and carboxylic acid proton absence), high-resolution mass spectrometry (HRMS), and IR spectroscopy (carboxylic acid C=O stretch ~1700 cm1^{-1}) .

Q. What are the key stability considerations for storage and handling?

Store under inert atmosphere (argon) at –20°C to prevent iodine loss via dehalogenation. Avoid prolonged exposure to light or moisture, as the carboxylic acid group may hydrolyze ester derivatives. Use anhydrous dimethyl sulfoxide (DMSO) for solubility in biological assays .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for derivatizing the iodo-substituent?

The iodine atom at position 3 enables Suzuki-Miyaura or Sonogashira couplings. For Suzuki reactions:

  • Use Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in dioxane/water (3:1) at 90°C.
  • Electron-deficient aryl boronic acids yield higher conversions (70–85%) than electron-rich analogs. For alkynylation, employ CuI/PdCl2_2 co-catalysis in THF with triethylamine .

Q. What structural features influence bioactivity in imidazopyridine derivatives?

  • Iodo-substituent : Enhances halogen bonding with target proteins (e.g., kinases).
  • Methyl group (position 7) : Increases lipophilicity, improving membrane permeability.
  • Carboxylic acid (position 6) : Enables salt formation for solubility optimization or conjugation to pharmacophores. Comparative SAR studies with bromo/chloro analogs suggest iodine’s larger atomic radius improves steric interactions in binding pockets .

Q. How can computational methods guide the design of derivatives?

Perform molecular docking (AutoDock Vina) against targets like EGFR or PARP-1. Focus on:

  • Halogen-bonding interactions between iodine and backbone carbonyls.
  • DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cross-coupling reactions. Validate with MD simulations (AMBER) to assess binding stability .

Q. How should researchers resolve contradictions in biological data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Metabolic instability : Test liver microsome stability to identify rapid degradation.
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Methodological Considerations Table

Research Aspect Key Parameters References
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3, 90°C
Solubility Optimization DMSO/water (1:4) with 0.1% Tween-80
SAR Analysis Compare IC50_{50} vs. Cl/Br analogs
Stability Testing HPLC monitoring under UV light (254 nm)

Key Insights

  • Synthetic Flexibility : The iodine substituent allows diverse derivatization, making this compound a versatile scaffold for medicinal chemistry .
  • Biological Relevance : Prioritize target engagement studies (SPR, ITC) to validate mechanisms before in vivo testing .
  • Data Reproducibility : Address batch-to-batch variability by standardizing synthetic protocols and characterization .

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